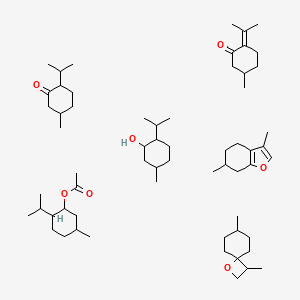
4,4'-Diaminostilbene
Vue d'ensemble
Description
4,4'-Diaminostilbene, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Linker in Nanoparticle Aggregation
4,4'-Diaminostilbene (DAS) has been used as a molecular linker in the aggregation of silver nanoparticles. Research by Solovyeva et al. (2018) demonstrated that DAS effectively links Ag nanoparticles, creating hot spots for Surface Enhanced Raman Scattering (SERS). The study also explored the effects of different DAS concentrations, pH levels, and the presence of halide salts on the adsorption mechanism, offering a method for controlling the size and optical properties of Ag nanoparticle aggregates (Solovyeva et al., 2018).
Photochemistry and Photoisomerization
DAS's photochemical properties, particularly its fluorescence and direct trans-cis photoisomerization, are influenced by solvent polarity. Smit and Ghiggino (1985) found that increasing solvent polarity decreases fluorescence yield and lifetime, while increasing the rate of photoisomerization. This research aids in understanding the polarity effect on the energy barrier to photoisomerization of DAS (Smit & Ghiggino, 1985).
Fluorescent Probe Development
A hydrophilic trans-4,4'-diaminostilbene derivative was developed by Yao et al. (2006) for use as a fluorescent probe in biological imaging. The derivative's high aqueous solubility and significant fluorescence quantum yield make it suitable for applications in cellular imaging (Yao et al., 2006).
Analytical Chemistry Applications
DAS has applications in analytical chemistry, notably in thin-layer chromatography and densitometry. Coșoveanu et al. (1996) utilized DAS for the determination of its derivatives in complex reaction mixtures, highlighting its utility in rapid and accurate analytical methods (Coșoveanu et al., 1996).
Single-Molecular-Wire Junctions in Nanotechnology
Widawsky et al. (2009) explored the use of DAS in nanotechnology, specifically in the measurement of electronic transport across amine-linked single-molecular-wire junctions. Their research revealed that DAS exhibits significant increases in differential conductance under applied bias, indicating its potential in electronic applications (Widawsky et al., 2009).
Fluorescent Brighteners and Textile Industry
DAS derivatives have been utilized as fluorescent brighteners in the textile industry. Modi (1993) synthesized derivatives of DAS for application on cotton and nylon fibers, demonstrating their effectiveness as brightening agents (Modi, 1993).
Environmental Applications
Guoliang (2005) discussed the treatment of wastewater from DAS acid manufacturing, highlighting the environmental significance of managing the waste produced in the production of DAS and its derivatives (Guoliang, 2005).
Mécanisme D'action
Target of Action
4,4’-Diaminostilbene, also known as (E)-4-(4-Aminostyryl)benzenamine, is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . It is primarily used in the textile industry as a fluorescent whitening agent . The primary targets of this compound are the fibers in textiles and paper, where it binds and imparts a bright white appearance .
Mode of Action
The mode of action of 4,4’-Diaminostilbene involves its interaction with the fibers in textiles and paper. It binds to these fibers and absorbs ultraviolet light, then re-emits it as visible blue light . This blue light counteracts the yellowish tinge that can be present in white textiles and paper, resulting in a brighter, whiter appearance .
Biochemical Pathways
The biochemical pathways involved in the action of 4,4’-Diaminostilbene are primarily related to its synthesis. It is produced by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder
Pharmacokinetics
It is known to be a water-soluble solid , which may influence its distribution and interaction with textile fibers.
Result of Action
The result of the action of 4,4’-Diaminostilbene is the brightening of textiles and paper. By absorbing ultraviolet light and re-emitting it as visible blue light, it enhances the whiteness of the materials to which it is applied .
Action Environment
The action of 4,4’-Diaminostilbene can be influenced by environmental factors such as light and temperature. Its effectiveness as a fluorescent whitening agent depends on the presence of ultraviolet light, which it absorbs and re-emits as visible light . Additionally, its stability and efficacy may be affected by the pH and temperature of the dyeing process .
Analyse Biochimique
Biochemical Properties
4,4’-Diaminostilbene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with bisquaternary ammonium bases to form sparingly water-soluble, crystalline salts . Additionally, 4,4’-Diaminostilbene is used in the synthesis of dyes and optical brighteners, indicating its role in biochemical processes involving light absorption and emission .
Cellular Effects
The effects of 4,4’-Diaminostilbene on various types of cells and cellular processes are profound. It has been observed to influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For instance, in toxicology studies, 4,4’-Diaminostilbene was found to cause diarrhea and emaciation in high doses, indicating its impact on cellular metabolism and overall cell health . Furthermore, it has been shown to inhibit the activity of certain viruses, demonstrating its potential antiviral properties .
Molecular Mechanism
At the molecular level, 4,4’-Diaminostilbene exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes and alter gene expression. For example, it interacts with cyanuric chloride to form intermediates that can further react with aromatic amines . This interaction highlights its role in enzyme inhibition and activation, as well as its potential to influence gene expression through chemical modifications.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Diaminostilbene over time have been studied extensively in laboratory settings. It has been found to be stable under standard conditions but can degrade under specific environmental factors such as light and temperature . Long-term studies have shown that 4,4’-Diaminostilbene can cause chronic inflammation and other adverse effects in animal models, indicating its potential long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 4,4’-Diaminostilbene vary with different dosages in animal models. At lower doses, it has minimal impact on body weight and organ function. At higher doses, it can cause significant weight loss, diarrhea, and other toxic effects . These findings suggest that there is a threshold beyond which 4,4’-Diaminostilbene becomes toxic, highlighting the importance of dosage control in its application.
Metabolic Pathways
4,4’-Diaminostilbene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. It has been found to be non-mutagenic in certain bacterial strains, indicating its metabolic stability . Additionally, its interaction with metabolic enzymes suggests that it can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 4,4’-Diaminostilbene is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, indicating its selective distribution . This selective transport and distribution are crucial for its function as an optical brightener and its role in biochemical reactions.
Subcellular Localization
The subcellular localization of 4,4’-Diaminostilbene plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in light absorption and emission, as well as its interaction with cellular biomolecules .
Propriétés
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDFDWINXIWHI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873541 | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-96-5, 7314-06-9 | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DASDSA?
A1: The molecular formula of DASDSA is C14H14N2O6S2, and its molecular weight is 370.40 g/mol.
Q2: What are the main methods for synthesizing DASDSA?
A2: DASDSA is primarily synthesized via the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA) using catalysts like palladium/carbon (Pd/C) [] or platinum/carbon (Pt/C) [].
Q3: How do catalyst promoters impact DASDSA synthesis?
A3: Catalyst promoters play a crucial role in enhancing the selectivity of DASDSA synthesis. Research shows that promoters like OVN can significantly improve the purity and yield of DASDSA during catalytic hydrogenation with a Pd/C catalyst [].
Q4: What are the primary applications of DASDSA?
A4: DASDSA is a crucial intermediate in producing various dyes and fluorescent whitening agents (FWAs) [, , ]. These FWAs find applications in textiles, paper, detergents, and plastics to enhance their brightness and whiteness.
Q5: How does DASDSA contribute to the performance of FWAs?
A5: DASDSA-derived FWAs improve the fastness and degree of fixation, leading to brighter whites and enhanced color brilliance in various materials []. Notably, these FWAs function at lower dyeing temperatures (around 60°C) compared to traditional agents, contributing to energy and cost savings [].
Q6: Can DASDSA be used to create pH-sensitive systems?
A6: Yes, a derivative of DASDSA with the chemical formula C26H18N4S2O10Na2 acts as an acid-base indicator dye, enabling the creation of flexible pH-sensitive systems operating in the pH range of 6.0 to 9.0 [].
Q7: Does incorporating DASDSA into nanocomposites affect its properties?
A7: When intercalated into layered double hydroxides (LDHs), DASDSA's UV absorption capacity increases, and its catalytic activity for the air oxidation of castor oil significantly decreases []. This highlights the potential of DASDSA-based nanocomposites in UV-blocking materials.
Q8: Are there any applications of DASDSA in asphalt materials?
A8: Research suggests that a host-guest Schiff base derived from DASDSA, when incorporated into Zn-Al layered double hydroxides, exhibits enhanced UV-blocking properties in asphalt materials []. This innovation holds promise for extending the lifespan of asphalt in road construction.
Q9: How does the sulfonation degree of DASDSA derivatives influence their bleed fastness in paper?
A9: Studies indicate that DASDSA derivatives with a higher degree of sulfonation tend to bleed more in aqueous solvents, while those with a lower degree bleed more in alcohol solutions []. This knowledge is crucial for selecting appropriate FWAs for specific applications.
Q10: What are the environmental concerns associated with DASDSA and its derivatives?
A10: While DASDSA itself hasn't been extensively studied for environmental impact, its derivatives, particularly FWAs, raise concerns. Their presence in industrial effluents and potential release into aquatic environments necessitate effective treatment methods [, ].
Q11: Are there methods for removing DASDSA-related compounds from wastewater?
A11: Several methods have been explored for treating DASDSA-containing wastewater, including electrochemical oxidation coupled with adsorption by granular activated carbon [] and adsorption onto macroporous resins []. These methods aim to reduce chemical oxygen demand (COD) and remove color from the wastewater.
Q12: What are the potential health effects of occupational exposure to DASDSA?
A12: Studies on workers exposed to DASDSA have reported potential links to decreased libido, impotence, and altered reproductive hormone levels, including lower testosterone levels [, , ]. These findings highlight the need for further investigation into the potential endocrine-disrupting effects of DASDSA and the importance of workplace safety measures.
Q13: What analytical methods are used to determine DASDSA and its derivatives?
A13: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection (HPLC-FLD) and photodiode array detection (HPLC-PDA), is commonly used to identify and quantify DASDSA and its derivatives in various matrices [, , ].
Q14: How is the quality of commercially available DASDSA ensured?
A14: The quality of commercial DASDSA is controlled by specific standards such as HG/T 2279—2011 []. This standard outlines essential technical indexes, including limits on acid impurities, iron content, ash content, and total amino content to ensure product consistency and purity.
Q15: How is computational chemistry employed in DASDSA research?
A15: Density functional theory (DFT) calculations are used to understand the adsorption behavior of DASDSA derivatives on silver nanoparticles, providing insights into their SERS (Surface-Enhanced Raman Spectroscopy) spectra and charge-transfer mechanisms [, ]. This knowledge aids in developing sensitive detection methods and understanding the compound's behavior in different environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
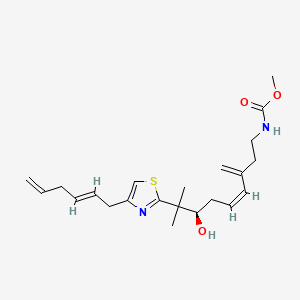
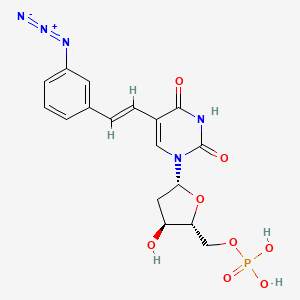

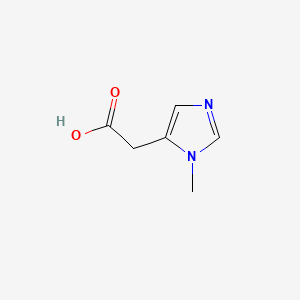


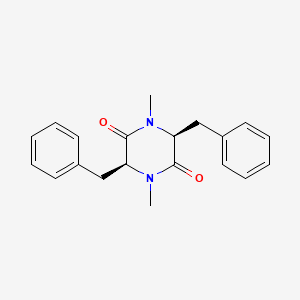

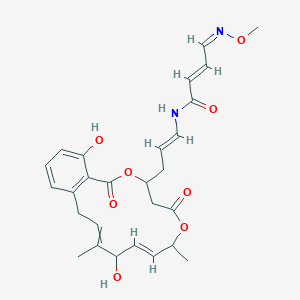
![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)
